![molecular formula C14H14F3N3O2S B2524830 2-(3-甲基-2-甲基亚氨基-4-氧代-1,3-噻唑烷-5-基)-N-[3-(三氟甲基)苯基]乙酰胺 CAS No. 1164486-20-7](/img/structure/B2524830.png)

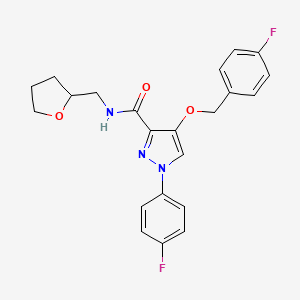

2-(3-甲基-2-甲基亚氨基-4-氧代-1,3-噻唑烷-5-基)-N-[3-(三氟甲基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

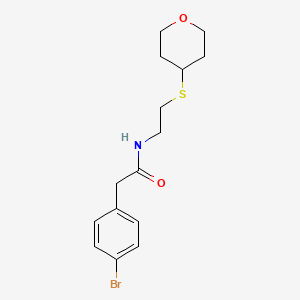

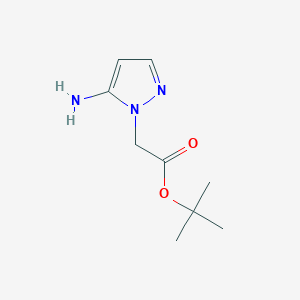

The compound "2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide" is a derivative of thiazolidinone, a class of compounds known for their biological activities. Thiazolidinones are heterocyclic compounds containing a 1,3-thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. This class of compounds has been extensively studied due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibition activities .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the cyclocondensation of various substrates. For instance, a series of iminothiazolidin-4-one acetate derivatives were synthesized by cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature . Similarly, novel thiazolidinone derivatives were synthesized using a microsynth microwave reactor, which involved the cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid . These methods highlight the versatility of thiazolidinone synthesis, which can be tailored to introduce various functional groups and achieve desired biological activities.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is crucial for their biological activity. For example, the crystal structure of one of the synthesized compounds was confirmed by X-ray crystallography, which helps in understanding the binding modes of these molecules with their biological targets . The molecular docking studies are often used to predict the interaction of thiazolidinone derivatives with enzymes or receptors, providing insights into their mechanism of action .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The synthesized compounds can interact with enzymes such as aldose reductase, where they act as inhibitors, potentially offering therapeutic benefits for conditions like diabetic complications . The chemical reactivity of these compounds is also influenced by the substituents on the thiazolidinone ring, which can be modified to enhance selectivity and potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) in the body. The antimicrobial activity of these compounds is also related to their ability to penetrate microbial cell walls and interact with intracellular targets . The introduction of various substituents can significantly alter these properties, thereby affecting the compound's biological activity and potential as a drug candidate .

科学研究应用

药理应用

GABAA受体调节:已研究了 indiplon 等化合物对 GABAA受体的作用,突显了具有特定分子结构的物质调节受体活性的潜力,这可能对失眠等疾病的治疗产生影响 (Carter 等,2007).

抗菌耐受性:对具有噻唑烷结构的化合物头孢唑酮的研究探索了其在临床环境中的耐受性,表明噻唑烷环在开发抗菌剂中具有重要意义 (Züllich & Sack,1979).

代谢和排泄研究:对具有噻唑基成分的 β3-肾上腺素受体激动剂米拉贝格隆的研究详细阐述了其代谢、排泄和药代动力学,为理解复杂分子的代谢途径提供了基础 (Takusagawa 等,2012).

利尿作用:具有噻唑烷环的依托唑林已被研究其利尿作用,强调了结构特征在影响肾功能中的作用 (Scheitza,1977).

属性

IUPAC Name |

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2S/c1-18-13-20(2)12(22)10(23-13)7-11(21)19-9-5-3-4-8(6-9)14(15,16)17/h3-6,10H,7H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNSMEBTBJWQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

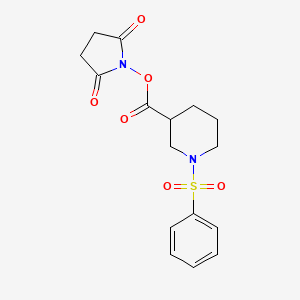

![2-(3-Ethoxycarbonyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2524758.png)

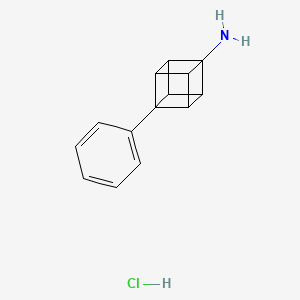

![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)

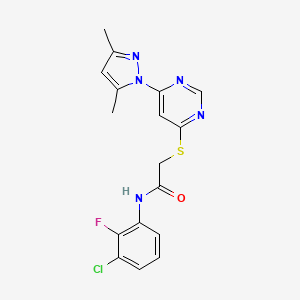

![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)